molecular formula C14H7Cl2FN2OS B258339 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B258339
M. Wt: 341.2 g/mol
InChI Key: NMXDUOPEDMLPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene carboxamides. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. Additionally, it has been shown to block the activity of certain receptors, which are involved in various physiological processes such as inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide are largely dependent on its mechanism of action. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various animal models. Additionally, it has been shown to modulate the immune response and inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a promising lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify additional targets for its inhibitory activity. Another direction is to optimize its structure to improve its pharmacological properties such as solubility and bioavailability. Additionally, it can be studied for its potential applications in other scientific research fields such as neuroscience and immunology.

Synthesis Methods

The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 3-chloro-6-fluorobenzothiophene-2-amine in the presence of a coupling reagent. The reaction yields the desired product, which can be purified using various chromatographic techniques.

Scientific Research Applications

3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for the development of new drugs.

properties

Product Name

3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Molecular Formula

C14H7Cl2FN2OS

Molecular Weight

341.2 g/mol

IUPAC Name

3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H7Cl2FN2OS/c15-11-8-4-3-7(17)6-10(8)21-12(11)14(20)19-9-2-1-5-18-13(9)16/h1-6H,(H,19,20)

InChI Key

NMXDUOPEDMLPAO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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